Dapagliflozin 3-o-glucuronide
Overview
Description
Dapagliflozin 3-O-β-D-glucuronide is a metabolite of dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter (SGLT) 2 inhibitor that blocks glucose transport .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures .Molecular Structure Analysis
The molecular formula of Dapagliflozin 3-O-glucuronide is C27H33ClO12 . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis
Dapagliflozin 3-O-glucuronide is primarily formed through the glucuronidation of dapagliflozin . The elimination of Dapagliflozin 3-O-glucuronide occurs mainly via renal excretion, with 61% of a dapagliflozin dose being recovered as this metabolite in urine .Scientific Research Applications
Pharmacokinetics in Renal or Hepatic Impairment : A study by van der Walt et al. (2013) developed a population pharmacokinetic model for Dapagliflozin and Dapagliflozin 3-o-glucuronide, focusing on renal and hepatic contribution to metabolism. It was found that renal and hepatic impairment decreased the clearance of Dapagliflozin to its inactive metabolite Dapagliflozin 3-o-glucuronide (van der Walt et al., 2013).
Drug-Drug Interaction Studies : Kasichayanula et al. (2013) evaluated the potential for drug-drug interaction between Dapagliflozin and two potential UGT1A9 modulators, as Dapagliflozin is primarily metabolized to Dapagliflozin 3-o-glucuronide via the UGT1A9 pathway (Kasichayanula et al., 2013).
Impact of Hepatic Impairment : Another study by Kasichayanula et al. (2011) compared the pharmacokinetics of Dapagliflozin in patients with varying degrees of hepatic impairment with healthy subjects. They found that systemic exposure to Dapagliflozin in subjects with hepatic impairment was correlated with the degree of impairment (Kasichayanula et al., 2011).
Influence of Kidney Function : Kasichayanula et al. (2013) also assessed the effect of renal function on the pharmacokinetics and pharmacodynamics of Dapagliflozin. The study found that plasma concentrations of Dapagliflozin and Dapagliflozin 3-o-glucuronide were incrementally increased with declining kidney function (Kasichayanula et al., 2013).
Discovery and Clinical Evaluation : Meng et al. (2008) discovered Dapagliflozin as a potent and selective SGLT2 inhibitor, leading to its clinical evaluation for the treatment of type 2 diabetes (Meng et al., 2008).
Pharmacokinetics in Chinese Subjects : Yang et al. (2013) studied the pharmacokinetic and pharmacodynamic properties of Dapagliflozin in healthy Chinese subjects, including its major inactive metabolite Dapagliflozin 3-o-glucuronide (Yang et al., 2013).
Bioanalytical Assay for Clinical Studies : Ji et al. (2015) developed a liquid chromatography-tandem mass spectrometry assay for Dapagliflozin in human plasma, which also quantifies Dapagliflozin's major systemic circulating glucuronide metabolite (Ji et al., 2015).
Cardiovascular Outcomes in Type 2 Diabetes : Studies by DECLARE–Timi Investigators (2019) and Wiviott et al. (2019) investigated the cardiovascular safety profile of Dapagliflozin in patients with type 2 diabetes, finding no higher or lower rate of major adverse cardiovascular events compared to placebo (DECLARE–Timi Investigators, 2019), (Wiviott et al., 2019).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZULHSUKTZGTR-PTNNFGGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin 3-o-glucuronide | |
CAS RN |
1351438-75-9 | |
Record name | Dapagliflozin 3-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.